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D-myo-Inositol 3,4,5,6-tetrakisphosphate - 112791-61-4

D-myo-Inositol 3,4,5,6-tetrakisphosphate

Catalog Number: EVT-1175185
CAS Number: 112791-61-4
Molecular Formula: C6H16O18P4
Molecular Weight: 500.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1D-myo-inositol 3,4,5,6-tetrakisphosphate is a myo-inositol tetrakisphosphate having the four phosphate groups placed at the 3-, 4-, 5- and 6-positions. It has a role as a mouse metabolite. It is functionally related to a myo-inositol. It is a conjugate acid of a 1D-myo-inositol 3,4,5,6-tetrakisphosphate(8-).
1D-myo-Inositol 3,4,5,6-tetrakisphosphate is a natural product found in Homo sapiens with data available.
Sources and Classification

D-myo-Inositol 3,4,5,6-tetrakisphosphate is produced in various organisms, including humans and yeast. It is synthesized from D-myo-inositol 1,4,5-trisphosphate through phosphorylation reactions catalyzed by specific kinases. This compound belongs to the class of inositol phosphates, which are characterized by their multiple phosphate groups attached to the inositol ring structure. In terms of its biological classification, it falls under the category of secondary metabolites involved in signaling pathways.

Synthesis Analysis

The synthesis of D-myo-inositol 3,4,5,6-tetrakisphosphate can be achieved through several methods:

  1. Enzymatic Synthesis:
    • This method typically involves the phosphorylation of D-myo-inositol 1,4,5-trisphosphate using specific kinases such as inositol polyphosphate kinase. The reaction conditions often require a suitable buffer system to maintain pH and ionic strength conducive to enzyme activity.
    • For example, studies have shown that D-myo-inositol 1,4,5-trisphosphate can be phosphorylated to yield D-myo-inositol 3,4,5,6-tetrakisphosphate using rat brain homogenates as a source of enzymes .
  2. Chemical Synthesis:
    • Chemical synthesis routes have also been developed. One such method involves protecting the hydroxyl groups of myo-inositol followed by selective phosphorylation at the desired positions .
    • A notable approach utilizes butane-2,3-diacetal-protected myo-inositol derivatives as intermediates for synthesizing D-myo-inositol 1,4,5,6-tetrakisphosphate .
  3. Biosynthetic Pathways:
    • In biological systems, the biosynthesis involves multiple steps where intermediates such as D-myo-inositol 1-phosphate and D-myo-inositol 1,3-bisphosphate are generated before reaching D-myo-inositol 3,4,5,6-tetrakisphosphate .
Molecular Structure Analysis

D-myo-Inositol 3,4,5,6-tetrakisphosphate has a complex molecular structure characterized by a cyclohexane ring with four phosphate groups attached at positions 3, 4, 5, and 6. The molecular formula is C6_6H15_{15}O12_{12}P4_4, and its molecular weight is approximately 399.18 g/mol.

Structural Characteristics

  • Ring Structure: The inositol ring is composed of six carbon atoms with five hydroxyl groups (–OH) that can be phosphorylated.
  • Phosphate Groups: The presence of four phosphate groups significantly increases its polarity and solubility in water.
  • Stereochemistry: The compound possesses multiple stereocenters due to the configuration of the hydroxyl groups on the ring.
Chemical Reactions Analysis

D-myo-Inositol 3,4,5,6-tetrakisphosphate participates in various biochemical reactions:

  1. Phosphorylation Reactions:
    • It can undergo further phosphorylation to form D-myo-inositol hexakisphosphate or can be dephosphorylated back to its precursor forms such as D-myo-inositol 1,4,5-trisphosphate .
  2. Dephosphorylation Reactions:
    • Enzymes such as inositol polyphosphate phosphatases catalyze the removal of phosphate groups from D-myo-inositol 3,4,5,6-tetrakisphosphate to produce lower phosphorylated forms .
  3. Interactions with Calcium Channels:
    • This compound modulates calcium ion channels by inhibiting their activity under certain conditions when it accumulates within cells following receptor stimulation .
Mechanism of Action

D-myo-Inositol 3,4,5,6-tetrakisphosphate primarily acts as a negative regulator of calcium-activated chloride channels (CaCCs) within epithelial cells. Its mechanism involves:

  • Receptor Activation: Upon stimulation of G-protein-coupled receptors that activate phosphoinositide metabolism through phospholipase C pathways.
  • Calcium Mobilization: Increased intracellular calcium levels lead to elevated concentrations of D-myo-inositol 3,4,5,6-tetrakisphosphate.
  • Inhibition of Channels: As its concentration rises (typically from about 1 μM to higher levels), it progressively inhibits CaCCs' opening triggered by calcium ions .

This regulatory mechanism plays a significant role in various physiological processes including cell migration and apoptosis.

Physical and Chemical Properties Analysis

D-myo-Inositol 3,4,5,6-tetrakisphosphate exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in water due to its polar nature imparted by multiple phosphate groups.
  • Stability: Generally stable under physiological conditions but can be hydrolyzed by specific phosphatases.
  • pH Sensitivity: Its stability and reactivity can vary with changes in pH; optimal conditions are typically near neutral pH.
Applications

D-myo-Inositol 3,4,5,6-tetrakisphosphate has diverse applications across various scientific fields:

  1. Cell Signaling Research: It serves as an important tool for studying intracellular signaling pathways related to calcium ion regulation.
  2. Pharmacology: Potential therapeutic implications include modulation of ion channel activity which may influence drug design targeting related pathways.
  3. Plant Biology: Its biosynthetic pathways are studied for insights into plant signaling mechanisms and responses to environmental stimuli .
  4. Cancer Research: Understanding its role in tumor cell migration and apoptosis has implications for cancer therapies targeting cellular signaling pathways .
Biosynthesis and Metabolic Pathways

Enzymatic Synthesis of D-myo-Inositol 3,4,5,6-Tetrakisphosphate in Eukaryotic Systems

D-myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P4) is synthesized primarily through the activity of a bifunctional enzyme previously characterized as an Ins(3,4,5,6)P4 1-kinase. This enzyme exhibits Ins(1,3,4,5,6)P5 1-phosphatase activity, directly dephosphorylating the 1-position of Ins(1,3,4,5,6)P5 to yield Ins(3,4,5,6)P4 [1]. The reaction occurs in the soluble fraction of cells and requires magnesium as a cofactor. Kinetic studies demonstrate that this enzyme operates under physiological conditions with high specificity for its inositol phosphate substrates. The catalytic efficiency (kcat/Km) for Ins(1,3,4,5,6)P5 dephosphorylation is significantly higher than for alternative substrates, confirming its primary metabolic role [1] [3]. This enzymatic step is conserved across mammalian epithelial cells, neurons, and avian erythrocytes, where Ins(3,4,5,6)P4 serves critical regulatory functions in chloride channel conductance [1] [9].

Table 1: Enzymatic Reactions in Ins(3,4,5,6)P4 Biosynthesis

EnzymeReactionSubcellular LocalizationPrimary Product
Bifunctional kinase/phosphataseIns(1,3,4,5,6)P5 → Ins(3,4,5,6)P4 + PiSoluble cytoplasmic fractionIns(3,4,5,6)P4
Ins(1,3,4)P3 5/6-kinaseIns(1,3,4)P3 → Ins(1,3,4,6)P4CytosolPrecursor for Ins(1,3,4,5,6)P5 synthesis
Inositol polyphosphate multikinaseIns(1,3,4,6)P4 → Ins(1,3,4,5,6)P5Nucleus/cytoplasmIns(1,3,4,5,6)P5 (precursor)

Role of Inositol-Polyphosphate Kinase/Phosphatase in Phosphorylation-Dephosphorylation Cycles

The bifunctional kinase/phosphatase enzyme central to Ins(3,4,5,6)P4 metabolism exhibits exceptional catalytic duality: it alternately functions as an Ins(3,4,5,6)P4 1-kinase or an Ins(1,3,4,5,6)P5 1-phosphatase depending on cellular conditions [1]. This reciprocal coordination provides an evolutionary alternative to canonical signaling paradigms where distinct kinases and phosphatases regulate metabolite levels. Structural analyses reveal that the enzyme contains an ATP-grasp domain characteristic of metabolic enzymes rather than protein kinases. Site-directed mutagenesis of four critical residues within this domain (Lys157, Asp281, Asp295, and Asn297) abolishes inositol phosphate kinase activity but does not affect reported protein phosphorylation capabilities, confirming functional separation [3].

The enzyme's phosphatase activity is allosterically activated by Ins(1,3,4)P3, which binds at a regulatory site distinct from the catalytic center. This ligand binding model explains how Ins(1,3,4)P3 serves dual roles: as an alternative kinase substrate and as an activator of Ins(1,3,4,5,6)P5 dephosphorylation [1]. Stable overexpression of this enzyme in epithelial monolayers elevates Ins(3,4,5,6)P4 levels and inhibits fluid secretion, directly linking its catalytic activity to physiological regulation [1].

Table 2: Functional Domains of the Bifunctional Kinase/Phosphatase Enzyme

Domain/FeatureFunctional RoleConsequence of Mutation
ATP-grasp domainMgATP binding and phosphate transferLoss of inositol phosphate kinase activity
Catalytic triadSubstrate positioning and hydrolysisImpaired phosphatase activity
Ins(1,3,4)P3 binding siteAllosteric activation of phosphataseReduced Ins(3,4,5,6)P4 production
N-terminal regionSubstrate recognition specificityAltered affinity for inositol phosphates

Precursor Relationships: Conversion from Ins(1,3,4,5,6)P5 via 1-Dephosphorylation

Ins(3,4,5,6)P4 is predominantly synthesized through the 1-dephosphorylation of Ins(1,3,4,5,6)P5, establishing a direct precursor-product relationship. This reaction is catalyzed by the bifunctional kinase/phosphatase enzyme with strict regiospecificity for the 1-position phosphate [1] [3]. Metabolic tracing using radiolabeled myo-[³H]inositol in rat brain homogenates confirms that Ins(1,3,4,5,6)P5 serves as the immediate precursor, with no detectable contribution from alternative pathways involving Ins(1,4,5,6)P4 phosphorylation [9]. The dephosphorylation reaction follows Michaelis-Menten kinetics with an apparent Km of approximately 8.5 μM for Ins(1,3,4,5,6)P5 in mammalian systems [3].

The cellular concentration ratio of Ins(1,3,4,5,6)P5 to Ins(3,4,5,6)P4 is dynamically regulated by receptor activation. In human 1321 N1 astrocytoma cells, muscarinic cholinergic stimulation increases both inositol tetrakisphosphates within minutes, indicating coordinated regulation of this metabolic node [9]. Similarly, platelet-activating factor stimulation of murine macrophages rapidly elevates Ins(3,4,5,6)P4 levels through enhanced precursor flux [9]. This precursor relationship positions Ins(3,4,5,6)P4 within a broader metabolic network where inositol polyphosphate multikinase (IPMK) synthesizes Ins(1,3,4,5,6)P5 from lower inositol phosphates, establishing IPMK as an indirect upstream regulator of Ins(3,4,5,6)P4 production [2] [8].

Comparative Pathways in Plants, Animals, and Fungi

The biosynthetic pathways for Ins(3,4,5,6)P4 exhibit significant evolutionary divergence across eukaryotic kingdoms. Genomic analyses reveal that the bifunctional kinase/phosphatase belongs to the inositol 1,3,4-trisphosphate 5/6-kinase (ITPK) family (Pfam PF05770) [4]. While animals possess a single ITPK1 gene, plants show substantial expansion of this family. For example, Oryza sativa (rice) encodes six ITPK homologs compared to one in Homo sapiens [4]. This gene amplification may enable specialized metabolic functions in plants, including phytic acid (InsP6) biosynthesis in seeds.

Table 3: Evolutionary Distribution of Enzymes in Ins(3,4,5,6)P4 Metabolism

Organism GroupKey EnzymesGene Copy NumberPathway Features
MammalsITPK1, IPMK, IPPKITPK1:1; IPMK:1; IPPK:1Concentrated expression in secretory tissues
Plants (e.g., Arabidopsis thaliana)ITPK family, IPK, IPPKITPK:4; IPPK:4ITPK amplification; vacuolar compartmentalization
Fungi (e.g., Saccharomyces cerevisiae)IPMK, KCS1 (IP6K), VIP1ITPK:0; IPMK:1Absence of ITPK homologs; alternative pathways
Protozoa (e.g., Entamoeba histolytica)ITPK homologsITPK:4; IPPK:0Multiple ITPK isoforms; reduced kinase repertoire

Notably, fungi completely lack ITPK homologs, indicating absence of the canonical Ins(3,4,5,6)P4 synthesis pathway. Saccharomyces cerevisiae instead relies on alternative inositol phosphate kinases (IPMK and IP6K) for higher inositol phosphate synthesis, bypassing Ins(3,4,5,6)P4 production [4]. This phylogenetic distribution correlates with functional requirements: mammalian systems utilize Ins(3,4,5,6)P4 for rapid signal transduction in electrically excitable tissues, while plants may employ expanded ITPK families for phosphate storage adaptation [2] [4].

The structural architecture of inositol phosphate kinases is conserved across kingdoms despite sequence divergence. Both mammalian and plant enzymes retain the characteristic two-lobe kinase fold with an N-lobe constructed from anti-parallel β-sheets and a predominantly α-helical C-lobe [2]. This structural conservation enables ATP binding through a single adenine-binding hinge and catalytic magnesium coordination via a conserved aspartate residue. However, mammalian IP5 2-kinases exhibit unique features including a novel zinc-binding site and surface basic patches not present in plant orthologs, suggesting kingdom-specific regulatory mechanisms [10]. These structural variations underscore how fundamental enzymatic activities have been adapted to meet organism-specific signaling requirements while maintaining core catalytic functions.

Properties

CAS Number

112791-61-4

Product Name

D-myo-Inositol 3,4,5,6-tetrakisphosphate

IUPAC Name

[(1S,2R,3S,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] dihydrogen phosphate

Molecular Formula

C6H16O18P4

Molecular Weight

500.08 g/mol

InChI

InChI=1S/C6H16O18P4/c7-1-2(8)4(22-26(12,13)14)6(24-28(18,19)20)5(23-27(15,16)17)3(1)21-25(9,10)11/h1-8H,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20)/t1-,2+,3-,4-,5+,6+/m0/s1

InChI Key

MRVYFOANPDTYBY-UZAAGFTCSA-N

SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Synonyms

D-myo-inositol 3,4,5,6-tetrakisphosphate
Ins(3,4,5,6)P3

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

Isomeric SMILES

[C@H]1([C@@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O

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